molecular formula C18H22N4O4S B2700570 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097858-29-0

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2700570
CAS No.: 2097858-29-0
M. Wt: 390.46
InChI Key: ZHQXMYNFXCHQES-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications across various scientific fields. Its unique structure, combining elements from quinazoline and benzodioxine families, affords it specific chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves a multi-step process:

  • Formation of the quinazoline core: : The initial step often starts with the cyclization of suitable aniline derivatives under oxidative conditions.

  • Introduction of the dimethylamino group: : This step is achieved through alkylation reactions, using dimethylamine in the presence of a suitable base.

  • Construction of the benzodioxine moiety: : This involves the formation of the dioxane ring, typically through cyclization reactions of catechol derivatives.

  • Sulfonamide formation:

Industrial Production Methods

In an industrial setting, these reactions are optimized for yield and efficiency. This might involve the use of high-pressure reactors, continuous flow synthesis, and catalytic systems to streamline the process and enhance scalability. Solvent selection and temperature control are also critical for maximizing the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of reactions:

  • Oxidation: : The compound can be oxidized under mild conditions, particularly at the benzylic positions.

  • Reduction: : Reductive conditions can selectively reduce certain functional groups without affecting the overall structure.

  • Substitution: : It exhibits typical nucleophilic and electrophilic substitution reactions, especially in the benzodioxine moiety.

Common Reagents and Conditions

  • Oxidation: : Common reagents include peroxides or metal oxides in solvents like dichloromethane.

  • Reduction: : Sodium borohydride or catalytic hydrogenation in the presence of palladium on carbon.

  • Substitution: : Halogenation using N-bromosuccinimide followed by nucleophilic substitution with amines or alkoxides.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced amine or hydroxyl derivatives.

  • Substitution: : Various substituted benzodioxine or quinazoline derivatives.

Scientific Research Applications

In Chemistry

The compound serves as a building block for synthesizing more complex molecules, useful in medicinal chemistry for drug discovery and development.

In Biology

It exhibits potential as a biochemical probe due to its unique molecular structure, enabling the study of enzyme interactions and cellular pathways.

In Medicine

Preliminary studies suggest it may have therapeutic potential, particularly in modulating receptor activity or inhibiting specific enzymes implicated in disease pathways.

In Industry

Mechanism of Action

The compound's biological activity is often mediated through its interaction with specific molecular targets. For instance, it may inhibit enzymatic activity by binding to the active site or modulate receptor function through allosteric effects. Pathways involved could include signal transduction cascades or metabolic pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Compared to other quinazoline or benzodioxine derivatives, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of these two moieties. This dual nature imparts distinct chemical reactivity and biological activity not commonly observed in simpler analogs.

Similar Compounds

  • Quinazoline Derivatives: : Typically exhibit pharmacological properties such as kinase inhibition.

  • Benzodioxine Derivatives: : Often used in the synthesis of natural products and pharmaceuticals.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-22(2)18-19-11-12-9-13(3-5-15(12)20-18)21-27(23,24)14-4-6-16-17(10-14)26-8-7-25-16/h4,6,10-11,13,21H,3,5,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQXMYNFXCHQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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